molecular formula C20H15N3O3 B11192488 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11192488
M. Wt: 345.4 g/mol
InChI Key: RKLQLDQZYRKENI-UHFFFAOYSA-N
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Description

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various amino and methoxy-substituted compounds .

Scientific Research Applications

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C20H15N3O3/c1-25-15-9-5-3-7-12(15)16-13(10-21)19(22)26-18-11-6-2-4-8-14(11)23-20(24)17(16)18/h2-9,16H,22H2,1H3,(H,23,24)

InChI Key

RKLQLDQZYRKENI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N

Origin of Product

United States

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